molecular formula C7H6F3N3O3 B3043234 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole CAS No. 808764-32-1

1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3043234
CAS No.: 808764-32-1
M. Wt: 237.14 g/mol
InChI Key: NXQGVQIRJFHWRT-UHFFFAOYSA-N
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Description

1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an acetyl group, a methyl group, a nitro group, and a trifluoromethyl group attached to the pyrazole ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetylation: The final step involves the acetylation of the pyrazole ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C), or metal hydrides.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Reduction of the nitro group: 1-Acetyl-5-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole.

    Substitution of the trifluoromethyl group: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The acetyl group may also play a role in the compound’s interaction with biological targets.

Comparison with Similar Compounds

    1-Acetyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the nitro and methyl groups, resulting in different chemical properties and reactivity.

    5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Lacks the acetyl group, which affects its biological activity and chemical reactivity.

    1-Acetyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole:

Uniqueness: 1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its functional groups, which impart distinct chemical and biological properties The presence of the trifluoromethyl group enhances its metabolic stability, while the nitro group allows for redox reactions

Properties

IUPAC Name

1-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)11-12(3)4(2)14/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQGVQIRJFHWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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